4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine
Description
This pyridine derivative features a complex substitution pattern:
- Position 4: Methyl group.
- Position 2: 4-Methylphenylsulfanyl group (a sulfur-containing substituent).
- Position 3: Phenylsulfonyl group (a strong electron-withdrawing moiety).
- Position 6: Phenyl group.
The compound’s synthesis likely involves sulfonylation and coupling reactions, analogous to methods described in for sulfonate pyridazine derivatives, where sulfonyl chlorides react with aromatic amines or alcohols in pyridine .
Properties
IUPAC Name |
3-(benzenesulfonyl)-4-methyl-2-(4-methylphenyl)sulfanyl-6-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO2S2/c1-18-13-15-21(16-14-18)29-25-24(30(27,28)22-11-7-4-8-12-22)19(2)17-23(26-25)20-9-5-3-6-10-20/h3-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFZSYQDGNYEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, boron reagents for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 519.6 g/mol. It features a sulfonamide structure, which is significant for its biological activity. The compound's structure can be represented as follows:
Anticancer Properties
The compound has been identified as a potent ATP-competitive inhibitor of sphingosine kinases (SK1 and SK2), with Ki values of 27 µM and 6.9 µM respectively. This inhibition is crucial because sphingosine kinases are implicated in cancer cell proliferation and survival. The compound exhibits significant anti-cancer properties , functioning as an apoptosis inducer and an angiogenesis inhibitor .
Case Study:
A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, showcasing its potential as a therapeutic agent against tumors .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Bel-7402 | 15.54 | Apoptosis induction |
| A549 | 8.55 | Angiogenesis inhibition |
| MCF7 | 14.31 | Sphingosine kinase inhibition |
Kinase Inhibition
Beyond its anticancer applications, the compound has shown promise in inhibiting other kinases involved in cellular signaling pathways. Kinase inhibitors are vital in the development of targeted therapies for various diseases, including cancer and inflammatory disorders.
Research Findings:
Recent investigations have highlighted the compound's ability to inhibit kinase activity effectively, making it a candidate for further development in drug discovery .
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the cyclooxygenase-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This inhibition reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues identified in the evidence include:
Functional Group Impact on Properties
- Sulfanyl vs. Sulfonyl : The sulfanyl group (S–) at position 2 in the target compound is less polarizable than the sulfonyl (SO₂) group in , which may influence solubility and binding affinity in biological systems.
- Aromatic Substituents: The 3-trifluoromethylphenoxy group in introduces steric bulk and hydrophobicity absent in the target compound’s 4-methylphenylsulfanyl group.
Biological Activity
4-Methyl-2-[(4-methylphenyl)sulfanyl]-6-phenyl-3-(phenylsulfonyl)pyridine is a compound of interest due to its potential biological activities, including anti-inflammatory and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be structurally represented as follows:
1. Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, sulfonylbenzene derivatives have been shown to inhibit the production of pro-inflammatory cytokines, suggesting that this compound may also possess similar activity .
2. Anticancer Activity
Several studies have evaluated the anticancer potential of pyridine derivatives. For example, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and A549. The mechanism often involves apoptosis induction and cell cycle arrest .
Case Study 1: Cytotoxicity against Cancer Cell Lines
A study investigated the cytotoxic effects of related pyridine derivatives on MCF-7 and A549 cell lines. The results indicated that these compounds could induce apoptosis at concentrations as low as 10 µM, with IC50 values ranging from 15 to 25 µM depending on the specific derivative tested .
Case Study 2: Inhibition of Pro-inflammatory Cytokines
Another study focused on the anti-inflammatory effects of sulfonamide derivatives, which are structurally similar to our compound. The findings showed a significant reduction in TNF-alpha and IL-6 levels in vitro, suggesting that this compound could potentially inhibit inflammatory pathways .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis | |
| Cytotoxicity | IC50 values between 10-25 µM |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation.
- Modulation of Apoptotic Pathways : Inducing apoptosis through mitochondrial pathways has been a common mechanism observed in related derivatives.
- Cytokine Modulation : The ability to modulate cytokine levels plays a crucial role in its anti-inflammatory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
